molecular formula C17H16N4O2S B2529673 N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 538336-81-1

N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2529673
CAS No.: 538336-81-1
M. Wt: 340.4
InChI Key: BTVNKVWPYYSUSF-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a pyridin-3-yl group and at position 2 with a thioacetamide moiety linked to a 4-ethylphenyl group. Its molecular formula is C₁₇H₁₆N₄O₂S (molar mass: 340.4 g/mol).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-2-12-5-7-14(8-6-12)19-15(22)11-24-17-21-20-16(23-17)13-4-3-9-18-10-13/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVNKVWPYYSUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the 1,3,4-oxadiazole ring, followed by the introduction of the pyridin-3-yl group and the 4-ethylphenyl group. The final step usually involves the formation of the thioacetamide linkage under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to higher yields and purities compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects could be explored for treating various diseases.

    Industry: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Electron-Donating Groups (EDGs): The ethyl group in the target compound (vs. methyl in 4c or p-tolyl in Compound 154) may improve membrane permeability but reduce electrophilic interactions with targets. Halogens: Chlorophenyl-substituted analogs (e.g., 14a, Compound 154) show enhanced cytotoxicity, likely due to increased electron-withdrawing effects and metabolic stability.

Synthetic Methods :

  • The target compound’s synthesis likely parallels methods for 14a and Compound 14 , involving S-alkylation of thiol-oxadiazole intermediates with chloroacetamide derivatives.

Physicochemical and Spectroscopic Properties

  • Melting Points : Derivatives with polar groups (e.g., sulfamoylphenyl in 4b , MP >300°C) exhibit higher melting points than lipophilic analogs (e.g., 4c , MP 265–267°C). The target compound’s MP is unreported but expected to align with ethylphenyl-containing analogs.
  • Spectroscopy :
    • IR : The target compound’s carbonyl (C=O) stretch (~1670 cm⁻¹) and N–H vibrations (~3210 cm⁻¹) match other thioacetamide derivatives.
    • ¹H NMR : A singlet at δ ~4.14 ppm corresponds to the S–CH₂ group, consistent with 14a and Compound 14 .

Biological Activity

N-(4-ethylphenyl)-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features an oxadiazole moiety, which is known for its bioactive properties. The synthesis typically involves multi-step organic reactions, including the formation of the oxadiazole ring through cyclization processes and subsequent nucleophilic substitutions to introduce the thioether linkage. The general synthetic route can be summarized as follows:

  • Formation of the Oxadiazole Ring : This is achieved using hydrazides and carboxylic acids.
  • Thioether Linkage Introduction : Nucleophilic substitution reactions where a thiol reacts with an electrophile are employed.
  • Final Acetamide Formation : The final product is obtained by acylation reactions involving the appropriate acyl chlorides.

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer cell proliferation. The specific mechanisms include:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell metabolism and survival .
  • Receptor Modulation : The compound may also modulate receptor signaling pathways, enhancing or inhibiting cellular responses critical for tumor growth.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing the oxadiazole scaffold. For instance:

  • Cytotoxicity Studies : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells and HeLa cervical cancer cells), indicating their potential as anticancer agents.
  • Molecular Docking Studies : These studies suggest that this compound can form critical interactions with target proteins through hydrogen bonding and π-cation interactions.

Comparative Biological Activity

The following table summarizes the biological activities of related compounds:

Compound NameStructural FeaturesUnique AspectsBiological Activity
N-(4-methylphenyl)-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamideMethyl group instead of ethylSimilar activity but different pharmacokineticsAnticancer
N-(4-acetylphenyl)-2-{[5-(pyridin-3-YL)-1,3,4-oxadiazol-2-YL]sulfanyl}acetamideAcetyl group replaces ethylPotentially different pharmacokinetics due to acetylationAnticancer
5-(pyridin-3-YL)-1,3,4-thiadiazole derivativesThiadiazole instead of oxadiazoleDifferent heterocyclic structure impacting propertiesAntimicrobial

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